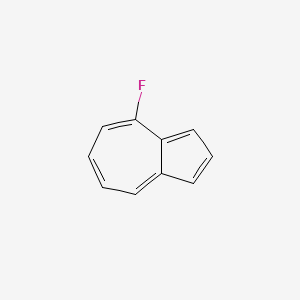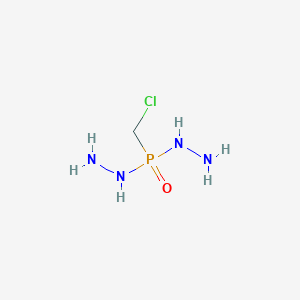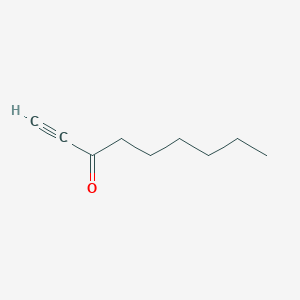
Non-1-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-1-YN-3-one is an organic compound with the molecular formula C9H14O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the first and second carbon atoms and a ketone group on the third carbon atom. This compound is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-1-YN-3-one can be synthesized through several methods. One common method involves the catalytic hydrogenation of non-3-yn-1-ol. This process typically uses a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the electrophilic addition of halogens to alkenes, followed by a double E2 elimination process to form the alkyne .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Non-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium amide (NaNH2) and organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Non-1-YN-3-one has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of fragrances, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Non-1-YN-3-one involves its interaction with various molecular targets and pathways. The compound’s triple bond and ketone group allow it to participate in a range of chemical reactions, influencing biological processes at the molecular level. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Non-1-YN-3-one can be compared with other similar compounds, such as:
Non-3-yn-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
1-Butyne: A simpler alkyne with a shorter carbon chain, used primarily in basic organic synthesis.
Propargylamine: Contains an amine group, making it useful in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its unique combination of a triple bond and a ketone group, which provides distinct reactivity and versatility in various applications.
Properties
CAS No. |
73501-39-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-1-yn-3-one |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h2H,3,5-8H2,1H3 |
InChI Key |
OQKBMYOIFQSECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


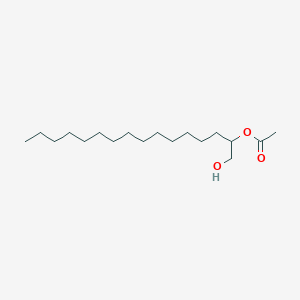
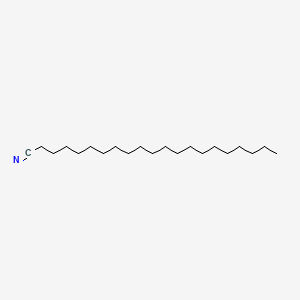
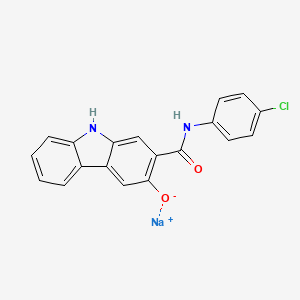
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
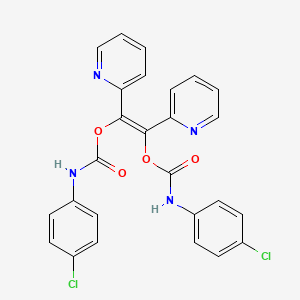
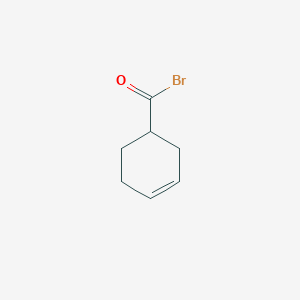

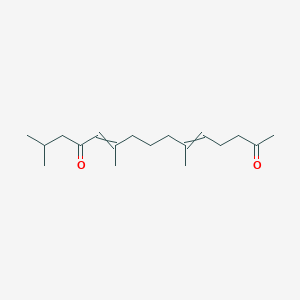
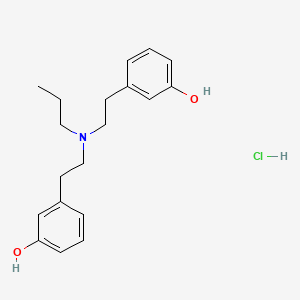
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
